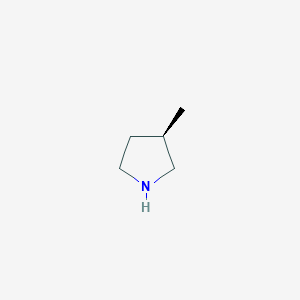

(R)-3-Methylpyrrolidine

Übersicht

Beschreibung

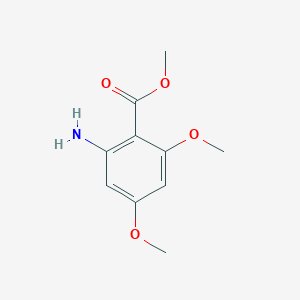

“®-3-Methylpyrrolidine” is a chiral compound with the molecular formula C5H11N . It is an optically active amine that can be used as a key building block in various syntheses .

Synthesis Analysis

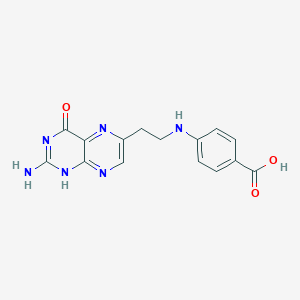

The asymmetric synthesis of “®-3-Methylpyrrolidine” has been achieved starting from (S)-malic acid . The overall yield for the final products is between 15.9% and 23.1%, with an enantiomeric excess of 84.7% . Another approach for the synthesis of an analogue of L-Proline has been reported, utilizing inexpensive, commercially available reagents .Molecular Structure Analysis

The molecular weight of “®-3-Methylpyrrolidine” is 85.15 . The SMILES string representation of the molecule isC[C@@H]1CCCN1 . Physical And Chemical Properties Analysis

“®-3-Methylpyrrolidine” has a density of 0.842 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4353 . The compound is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry:

- Efficient and Practical Synthesis: The compound has been a focus of studies aiming to develop efficient and practical synthesis methods. For instance, Zhao et al. (2006) described a high-yielding synthesis of (R)-2-methylpyrrolidine, achieving over 99% optical purity and an overall yield of 83% from readily available materials (Zhao et al., 2006). Similarly, Hao (2007) reported the synthesis of (R)-2-Methylpyrrolidine with an overall yield of 63%, indicating the interest in developing efficient synthetic routes for this compound (Hao, 2007).

Role in Drug Discovery and Development:

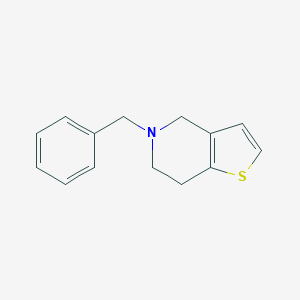

- Histamine H3 Receptor Inverse Agonist: Hudkins et al. (2011) discovered a novel series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, one of which was 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one. This compound demonstrated high affinity and selectivity for human and rat H3Rs, indicating its potential in treating attentional and cognitive disorders (Hudkins et al., 2011).

Advanced Material Science:

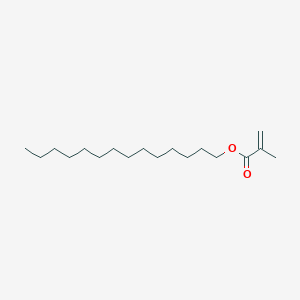

- Graphene-modified Magnetic Polypyrrole Nanocomposite: In the field of material science, Bai et al. (2015) synthesized a graphene-modified magnetic polypyrrole nanocomposite (Fe3O4@PPy/RGO) using (R)-3-Methylpyrrolidine. This nanocomposite demonstrated efficient adsorption of methylene blue from aqueous solutions, highlighting its potential application in wastewater treatment (Bai et al., 2015).

Catalysis and Chemical Transformations:

- Selective and Catalytic Arylation: Sezen and Sames (2005) conducted studies on the arylation of N-phenylpyrrolidine, leading to the development of a method for direct and selective arylation of sp3 C-H bonds without a directing group, showcasing the compound's role in catalytic transformations (Sezen & Sames, 2005).

- Enantioselective C−H Oxidation: Talsi et al. (2017) reported chiral Mn‐aminopyridine complexes capable of catalyzing the benzylic C−H oxidation of arylalkanes with hydrogen peroxide, where (R)-3-Methylpyrrolidine was used to achieve high enantioselectivity in the production of 1‐arylalkanols (Talsi et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3R)-3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452408 | |

| Record name | (R)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69498-24-4 | |

| Record name | (R)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

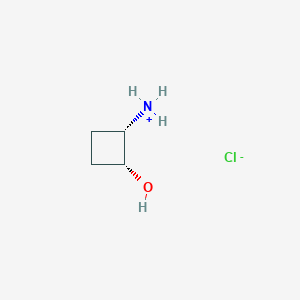

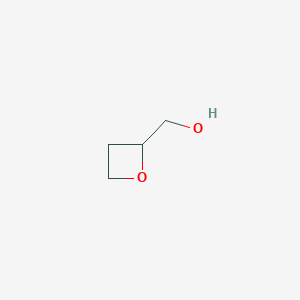

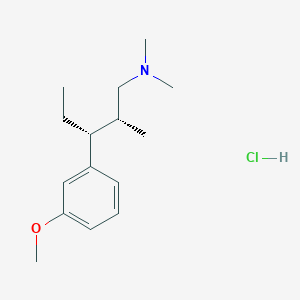

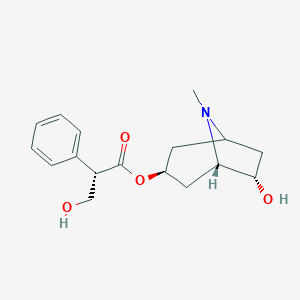

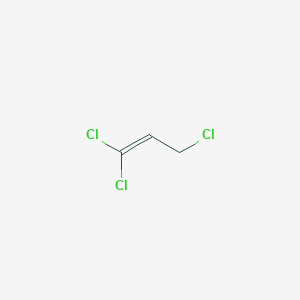

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.